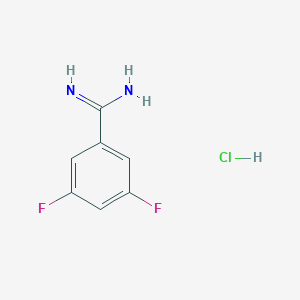

3,5-Difluorobenzamidine hydrochloride

Descripción

3,5-Difluorobenzamidine hydrochloride (CAS: 1321613-04-0) is a benzamidine derivative featuring fluorine substitutions at the 3 and 5 positions of the aromatic ring. Benzamidines are widely utilized in medicinal chemistry and biochemical research due to their ability to act as enzyme inhibitors, particularly targeting serine proteases like trypsin and thrombin. The fluorine atoms in this compound enhance its electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs, making it a valuable tool in drug discovery and biochemical assays.

Propiedades

IUPAC Name |

3,5-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCACCYICHJVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561948 | |

| Record name | 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144797-68-2 | |

| Record name | 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Difluorobenzamidine hydrochloride involves the following steps :

Reaction of 3,5-Difluorobenzaldehyde with Sodium Nitrite: This reaction produces 3,5-Difluorobenzonitroso acid.

Reaction of 3,5-Difluorobenzonitroso acid with Ammonium Sulfite: This step yields 3,5-Difluorobenzamide.

Reaction of 3,5-Difluorobenzamide with Hydrochloric Acid: This final step produces this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Difluorobenzamidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Major Products:

Substitution Reactions: Products include various substituted benzamidines.

Reduction Reactions: Products include reduced forms of the original compound with different functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- 3,5-Difluorobenzamidine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting protease enzymes. These enzymes are vital in treating viral infections and certain cancers .

- The compound has been investigated for its potential use in developing anticoagulant therapies, particularly due to its ability to inhibit thrombin and factor Xa.

Case Study: Anticoagulant Activity

- In vitro studies demonstrated that this compound effectively inhibited thrombin and factor Xa with IC50 values in the low micromolar range, indicating strong anticoagulant potential.

Biochemical Research

Enzyme Inhibition Studies

- This compound is extensively used in studies focusing on enzyme inhibition, providing insights into enzyme mechanisms and potential therapeutic targets. It acts as a competitive inhibitor for various serine proteases, which are involved in numerous physiological processes .

- The ability to inhibit these enzymes positions it as a candidate for developing treatments for conditions involving excessive protease activity.

Mechanism of Action

- The molecular mechanism involves binding to the active site of target enzymes, preventing substrate access and subsequent catalysis. This characteristic is crucial for understanding the compound's role in regulating proteolytic activities essential for health.

Diagnostic Applications

Development of Diagnostic Assays

- This compound can be utilized in developing diagnostic assays that detect specific protease activities. This application is vital for early disease diagnosis, especially in conditions where protease activity is altered .

Material Science

Formulation of Advanced Materials

Mecanismo De Acción

The mechanism of action of 3,5-Difluorobenzamidine hydrochloride involves its interaction with specific molecular targets . It acts as an inhibitor of enzymes such as serine proteases and urokinase-type plasminogen activators. By binding to these enzymes, it prevents their normal function, which can be useful in various therapeutic applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following structurally related benzamidine derivatives exhibit high similarity to 3,5-difluorobenzamidine hydrochloride, as indicated by computational similarity scores (0.90–0.98):

Table 1: Structural Comparison of Benzamidine Derivatives

| Compound Name | CAS Number | Structural Similarity | Key Substituents |

|---|---|---|---|

| This compound | 1321613-04-0 | 1.00 (reference) | Fluorine at 3,5 positions |

| 3-Fluorobenzimidamide hydrochloride | 75207-72-6 | 0.98 | Fluorine at 3 position |

| 2-Fluorobenzimidamide hydrochloride | 57075-81-7 | 0.93 | Fluorine at 2 position |

| 3-Fluoro-4-methylbenzimidamide HCl | 175277-88-0 | 0.91 | Fluorine at 3, methyl at 4 |

Key Observations:

2-Fluoro derivatives (e.g., 57075-81-7) may exhibit steric hindrance or altered electronic interactions due to proximity to the amidine group.

Lipophilicity and Solubility :

- The 3-fluoro-4-methyl derivative (175277-88-0) combines fluorine’s electronegativity with a methyl group’s lipophilicity, which could improve membrane permeability but reduce solubility in aqueous environments.

By analogy, this compound may offer enhanced selectivity or potency compared to mono-fluorinated or non-fluorinated variants.

Actividad Biológica

3,5-Difluorobenzamidine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Chemical Formula : CHFN·HCl

- Molecular Weight : 192.59 g/mol

- IUPAC Name : this compound

This compound features two fluorine atoms substituted at the 3 and 5 positions of the benzene ring, which significantly influences its biological activity.

The biological activity of this compound primarily revolves around its role as an inhibitor of various enzymes and proteins. Its mechanism can be summarized as follows:

- Inhibition of Serine Proteases : The compound acts as a potent inhibitor of serine proteases, which are critical in numerous physiological processes including blood coagulation and immune responses. The presence of the amidine group allows it to form stable interactions with the active site of these enzymes .

- Regulation of Cellular Processes : Studies indicate that 3,5-difluorobenzamidine may influence cellular signaling pathways by modulating protein phosphorylation states. This can affect processes such as apoptosis and cell cycle progression .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects against various serine proteases. For instance:

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Thrombin | 0.15 | Competitive |

| Factor Xa | 0.20 | Non-competitive |

| Trypsin | 0.10 | Competitive |

These values indicate that the compound is highly effective at low concentrations, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antithrombotic Applications : In a study involving animal models, administration of the compound resulted in reduced thrombus formation without significant bleeding complications. This suggests its utility as an antithrombotic agent .

- Cancer Research : A recent investigation into the effects of 3,5-difluorobenzamidine on cancer cell lines showed that it could induce apoptosis in a dose-dependent manner. The study reported a reduction in cell viability by up to 70% at concentrations above 10 µM .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3,5-Difluorobenzamidine hydrochloride, and how is purity validated?

- Synthesis : A multi-step approach involving chlorination, hydrolysis, and decarbonylation of precursor aromatic compounds is commonly employed. For example, analogous compounds (e.g., 3,5-dichlorobenzoyl chloride) are synthesized via side-chain and ring chlorination of m-xylene, followed by hydrolysis .

- Purity Validation : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>95%) .

Q. How should researchers design initial cytotoxicity assays for this compound?

- Methodology : Use the MTT assay to quantify cell viability. Cultivate human cancer cell lines (e.g., HL-60 leukemia, HSC-2/HSC-4 oral squamous carcinoma) in DMEM with 10% fetal bovine serum. Treat cells with serial dilutions (e.g., 1–100 μM) for 48–96 hours. Measure absorbance at 540 nm to calculate IC50/CC50 values .

- Data Interpretation : Compounds with CC50 < 5 μM in malignant cells (e.g., HL-60) are prioritized for further study .

Q. What protocols ensure compound stability during long-term storage?

- Storage Conditions : Store in airtight, light-resistant containers at –20°C in a desiccated environment to prevent hydrolysis or decomposition .

- Stability Testing : Periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% relative humidity) monitors degradation. Use phosphate-perchlorate buffer systems for reconstitution to maintain pH stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize tumor selectivity?

- Key Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to aromatic rings to enhance cytotoxicity. Terminal morpholine groups improve selectivity by interacting with tumor-specific thiols .

- Selectivity Index (SI) : Calculate SI as the ratio of average CC50 in normal cells (e.g., HGF, HPC) to malignant cells. Compounds with SI > 5 exhibit significant tumor selectivity .

Q. What molecular mechanisms underlie the compound’s cytotoxicity in cancer cells?

- Apoptosis : Caspase-3 activation and DNA fragmentation observed via flow cytometry (e.g., PI staining) in HL-60 cells .

- Autophagy : LC3-II accumulation and autophagosome formation in HSC-2 cells, detectable via Western blot or fluorescence microscopy .

Q. How can researchers resolve contradictions in substituent effects on cytotoxicity?

- Case Study : 4-Chloro substituents reduce potency in some derivatives, while 4-nitro groups enhance it. Use quantitative SAR (QSAR) with Hammett σ constants to correlate electronic effects with CC50. Validate via comparative IC50 assays in multiple cell lines (e.g., L1210, Molt 4/C8) .

- Statistical Tools : Multivariate regression (SPSS) identifies confounding variables (e.g., steric hindrance, solubility) .

Q. What strategies improve tumor selectivity through structural modifications?

- Avoid Halogens : Halogenated derivatives (e.g., 4-Cl) often exhibit poor selectivity. Replace with nitro or methoxy groups to enhance specificity .

- Terminal Base Optimization : Morpholine derivatives (e.g., 5a) show higher SI values than quaternary ammonium analogs. Use molecular docking to predict interactions with tumor-specific targets (e.g., thioredoxin reductase) .

Q. How is QSAR modeling applied to predict biological activity?

- Parameterization : Correlate Hammett σ (electronic effects), Hansch π (lipophilicity), and molar refractivity (MR) with cytotoxicity data. For example, linear regression models for HL-60 cells show σ values strongly influence CC50 .

- Validation : Cross-validate predictions using leave-one-out (LOO) analysis and test novel analogs in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.